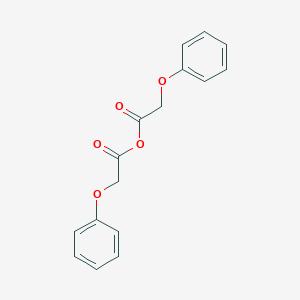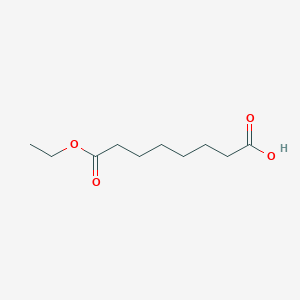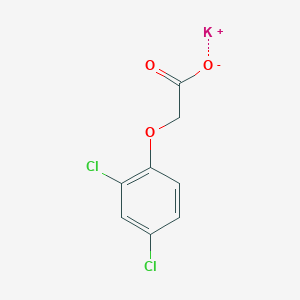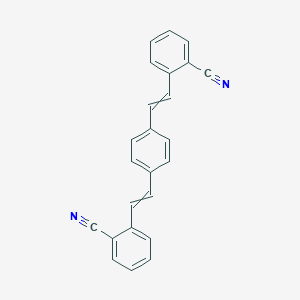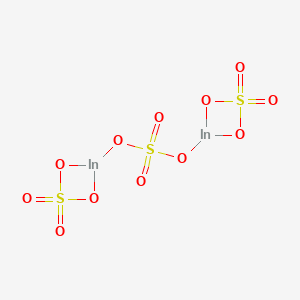
2-(2,5-Dichlorophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. Its mechanism of action is not yet fully understood, but studies have shown that it has significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)-1H-benzimidazole is not yet fully understood. However, studies have suggested that it targets the microtubule network in cells, which plays a crucial role in cell division. It has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2,5-Dichlorophenyl)-1H-benzimidazole has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,5-Dichlorophenyl)-1H-benzimidazole in lab experiments is its ability to selectively target cancer cells. It has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2,5-Dichlorophenyl)-1H-benzimidazole. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cancer cells. Additionally, further research is needed to improve the solubility of this compound in water to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in cancer research and drug discovery.
Métodos De Síntesis
The synthesis of 2-(2,5-Dichlorophenyl)-1H-benzimidazole can be achieved using various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenyl)-1H-benzimidazole has potential applications in various scientific research areas such as cancer research, drug discovery, and medicinal chemistry. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
14225-80-0 |
|---|---|
Nombre del producto |
2-(2,5-Dichlorophenyl)-1H-benzimidazole |
Fórmula molecular |
C13H8Cl2N2 |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
Clave InChI |
XWESCMJAJHAFPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Otros números CAS |
14225-80-0 |
Sinónimos |
BENZIMIDAZOLE, 2-(2,5-DICHLOROPHENYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



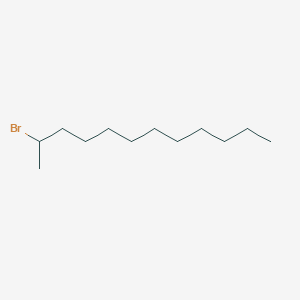


![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
